2,6-Dimethyl-1,2,3,4-tetrahydroquinoline;hydrobromide
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Overview
Description
2,6-Dimethyl-1,2,3,4-tetrahydroquinoline;hydrobromide is an organic compound that belongs to the class of tetrahydroquinolines. These compounds are semi-hydrogenated derivatives of quinoline and are known for their diverse applications in medicinal chemistry, biology, and industry . The compound is typically a colorless oil and is used in various scientific and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Dimethyl-1,2,3,4-tetrahydroquinoline can be synthesized through several methods. One common approach involves the hydrogenation of quinoline using heterogeneous catalysts . This process is reversible, and the hydrogenation can be controlled to produce the desired tetrahydroquinoline derivative. Another method involves the use of multicomponent reactions, such as the aza-Michael–Michael addition, which involves the reaction of 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of a base like DBU .
Industrial Production Methods
In industrial settings, the production of 2,6-Dimethyl-1,2,3,4-tetrahydroquinoline often involves large-scale hydrogenation processes. These processes utilize high-pressure hydrogen gas and metal catalysts to achieve efficient conversion of quinoline to its tetrahydro derivative . The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. As a secondary amine, it can form salts with strong acids and can be oxidized to the corresponding nitrone using oxidizing agents like hydrogen peroxide .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, catalyzed by selenium dioxide.
Reduction: Hydrogen gas with metal catalysts.
Substitution: N-alkylation reactions with halo acetophenones.
Major Products
The major products formed from these reactions include nitrone derivatives, decahydroquinoline, and various substituted tetrahydroquinolines .
Scientific Research Applications
2,6-Dimethyl-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-1,2,3,4-tetrahydroquinoline involves its interaction with molecular targets and pathways. For instance, its antioxidant properties are linked to the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which provides defense against oxidative stress by binding to the antioxidant response element (ARE) in the promoters of cytoprotection genes .
Comparison with Similar Compounds
2,6-Dimethyl-1,2,3,4-tetrahydroquinoline can be compared with other similar compounds such as:
1,2,3,4-Tetrahydroisoquinoline: Known for its neuroleptic-like properties and its role as an antagonist of the dopamine D2 receptor.
6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline: Studied for its antioxidant properties and its effects on NADPH-generating enzymes and chaperones.
These compounds share structural similarities but differ in their specific biological activities and applications, highlighting the uniqueness of 2,6-Dimethyl-1,2,3,4-tetrahydroquinoline in various scientific and industrial contexts.
Properties
CAS No. |
90936-28-0 |
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Molecular Formula |
C11H16BrN |
Molecular Weight |
242.16 g/mol |
IUPAC Name |
2,6-dimethyl-1,2,3,4-tetrahydroquinoline;hydrobromide |
InChI |
InChI=1S/C11H15N.BrH/c1-8-3-6-11-10(7-8)5-4-9(2)12-11;/h3,6-7,9,12H,4-5H2,1-2H3;1H |
InChI Key |
CAPQLINXZMNXGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(N1)C=CC(=C2)C.Br |
Origin of Product |
United States |
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